2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide is a chemical compound with the molecular formula and a molar mass of approximately 258.72 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that may influence biological activity.
This compound belongs to the class of acetamides, which are derivatives of acetic acid characterized by the presence of an amine group. It features a chloro and fluoro substituent on the benzyl moiety, which significantly influences its chemical reactivity and biological properties.
The synthesis of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide typically involves several key steps:
This method allows for the selective introduction of functional groups while maintaining high yields and purity .
The reaction conditions usually require careful control of temperature and pH to optimize yield and minimize by-products. Common solvents used in these reactions include dichloromethane or tetrahydrofuran, with bases like triethylamine often employed to neutralize hydrochloric acid formed during the reaction.
The molecular structure of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide can be represented as follows:
This structure features an amino group attached to a benzyl moiety that includes a chlorine atom and a fluorine atom, along with an isopropyl group linked to the acetamide function .
The predicted boiling point of this compound is approximately 365.7 ± 42.0 °C, and it has a predicted pKa value of 8.24 ± 0.10, indicating moderate acidity .
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions typical for amides:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide may involve interactions with specific biological targets such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.
Research indicates that such compounds can affect pathways involved in cell signaling or metabolic processes, making them candidates for further investigation in pharmacological studies .
These properties suggest that 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide can be handled safely under controlled laboratory conditions .
The primary applications of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide lie within medicinal chemistry:
A high-throughput phenotypic screen of 700,000 compounds against Trypanosoma brucei (the causative agent of Human African Trypanosomiasis, HAT) identified N-(2-aminoethyl)-N-phenyl benzamides as initial hits with selective antiparasitic activity. The parent compound (designated 1; GNF-00-0394-8224-1) exhibited an EC₅₀ of 1.21 µM against T. brucei while maintaining >30-fold selectivity over mammalian cell lines (HepG2 and CRL-8150). Crucially, intraperitoneal administration in mice demonstrated significant brain exposure, a prerequisite for treating late-stage HAT where parasites invade the central nervous system. This hit’s drug-like properties—including low molecular weight (363.6 Da), moderate clogP (3.48), and metabolic stability in mouse liver microsomes (t₁/₂ > 60 min)—established its suitability for lead optimization [3].
Table 1: Initial Hit Profile of Compound 1
| Property | Value |
|---|---|
| T. brucei EC₅₀ | 1.21 µM |
| HepG2 CC₅₀ | 40.0 µM |
| CRL-8150 CC₅₀ | 30.0 µM |
| Mouse Liver Microsome t₁/₂ | >60 min |
| CYP3A4 IC₅₀ | 0.074 µM |
| clogP | 3.48 |
| Brain Penetrance (Mice) | Significant |
Structural exploration of the hit compound focused on three regions: the aniline ring (R₁), the benzamide core, and the ethylamine linker. Modifications at the R₁ position revealed that halogen substitutions enhanced potency:
The ethylamine linker’s primary amine was identified as critical for antiparasitic activity. Acylation or alkylation abolished efficacy, confirming its role in target engagement. However, this moiety also contributed to potent CYP3A4 inhibition (IC₅₀ = 0.074 µM), a liability requiring mitigation in later optimization [3].
Table 2: SAR of R₁ Modifications in N-Benzyloxyphenyl Benzamides
| Compound | R₁ Substituent | EC₅₀ (µM) | CC₅₀ (µM) |
|---|---|---|---|
| 1 | 4-F | 1.21 | 30.0 |
| 2 | 4-Cl | 0.31 | 12.5 |
| 3 | 4-Br | 0.33 | 11.5 |
| 16 | 4-(4-Cl-Ph-O) | 0.17 | - |
| 17 | 4-(3-Cl-Ph-O) | 0.28 | - |
| 8 | 4-OCH₃ | >6 | 56.1 |
Late-stage HAT treatment requires compounds to cross the blood-brain barrier (BBB). Key modifications to improve BBB penetration included:
The primary amine responsible for antiparasitic activity also drove CYP3A4 inhibition. To decouple these effects:
These changes retained sub-micromolar potency against T. brucei while reducing CYP3A4 inhibition by >10-fold. Compound 73 maintained an EC₅₀ of 0.001 µM with negligible CYP activity, demonstrating successful lead optimization [3].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: